1-Bromo-3-(2-bromo-1-fluoroethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(2-bromo-1-fluoroethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAWYWGLICRGDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 3 2 Bromo 1 Fluoroethyl Benzene
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This process helps to identify potential synthetic pathways.
Two primary retrosynthetic disconnections are considered for 1-bromo-3-(2-bromo-1-fluoroethyl)benzene.
Strategy A: Disconnection of the side chain C-Br and C-F bonds. This approach identifies 3-bromostyrene (B1266119) as a key intermediate. The fluoro- and bromo- groups on the ethyl side chain could be introduced via an addition reaction across the double bond of 3-bromostyrene. This is a common strategy for the synthesis of vicinal di-halogenated compounds.
Strategy B: Disconnection of the C-C bond between the aromatic ring and the ethyl side chain. This strategy leads back to a 3-bromophenyl derivative, such as 3-bromobenzaldehyde (B42254) or 3-bromoacetophenone, and a two-carbon unit. This approach is advantageous as it allows for the construction of the side chain with the desired stereochemistry and functional groups before its attachment to the aromatic ring.
Based on the retrosynthetic analysis, the synthesis of key precursors is crucial.
Synthesis of 3-Bromoacetophenone: A common precursor for the ethylbenzene (B125841) side chain is 3-bromoacetophenone. chembk.comnih.gov It can be synthesized via the Friedel-Crafts acylation of benzene (B151609), followed by bromination. The acetyl group is a meta-director, which ensures the correct regiochemistry of the bromine on the aromatic ring. doubtnut.com The subsequent reduction of the ketone to an ethyl group can be achieved through methods like the Wolff-Kishner reduction. doubtnut.com
Synthesis of 3-Bromostyrene: This key intermediate can be prepared from 3-bromoacetophenone through a Wittig reaction, which converts the ketone into a vinyl group. nih.govsigmaaldrich.com Alternatively, it can be synthesized from α-bromoethyl bromobenzene (B47551) or β-bromoethyl bromobenzene through elimination reactions. google.com
The following table summarizes the key precursors and their potential synthetic routes.
| Precursor | Starting Material | Key Transformation |
| 3-Bromoacetophenone | Benzene | Friedel-Crafts Acylation followed by Bromination |
| 3-Bromostyrene | 3-Bromoacetophenone | Wittig Reaction |
| 1-Bromo-3-ethylbenzene | 3-Bromoacetophenone | Wolff-Kishner or Clemmensen Reduction |
Direct Halogenation Approaches to the this compound Core
Direct halogenation of a suitable precursor is another viable strategy to introduce the required bromine atoms into the target molecule.
The regioselectivity of bromination is highly dependent on the reaction conditions and the directing effects of the substituents already present on the aromatic ring.
Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto an aromatic ring. libretexts.org In the context of synthesizing this compound, this would involve the bromination of a (2-bromo-1-fluoroethyl)benzene (B186356) precursor. The (2-bromo-1-fluoroethyl) group is expected to be an ortho-, para-director due to the presence of the halogen atoms, which can stabilize the intermediate carbocation through resonance. However, halogens are also deactivating, meaning the reaction would require a Lewis acid catalyst such as FeBr₃ or AlCl₃ to proceed at a reasonable rate. ugent.benih.gov The directing effects of multiple substituents must also be considered to predict the final product distribution. youtube.com
The following table outlines typical conditions for electrophilic aromatic bromination.
| Reagent | Catalyst | Solvent | Temperature (°C) |
| Br₂ | FeBr₃ | CCl₄ or CH₂Cl₂ | 0 - 25 |
| N-Bromosuccinimide (NBS) | H₂SO₄ | Acetonitrile (B52724) | 0 - 25 |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Acetic Acid | Acetic Acid | 15 |
Radical halogenation provides a method for the selective bromination of the benzylic position of an ethylbenzene side chain. This reaction typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and light or heat. This method is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.
For the synthesis of this compound, a potential precursor would be 1-bromo-3-(1-fluoroethyl)benzene. Radical bromination of this precursor would be expected to occur at the benzylic position, leading to the desired product.
The table below summarizes typical conditions for radical bromination at the benzylic position.
| Reagent | Initiator | Solvent | Conditions |
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ | Heat or UV light |
| Br₂ | Light (hν) | Neat or CCl₄ | Heat or UV light |
Stereoselective and Regioselective Fluorination Techniques
The introduction of a single fluorine atom at the benzylic position of the ethyl side chain is a critical step in the synthesis of this compound. Achieving the desired regioselectivity (fluorine at C1 of the ethyl group) and, if required, stereoselectivity, depends on the chosen fluorination strategy. Both nucleophilic and electrophilic methods offer distinct advantages and challenges.
Nucleophilic Fluorination Strategies
Nucleophilic fluorination is a common method for forming carbon-fluorine bonds, typically involving the displacement of a leaving group by a fluoride (B91410) ion. In the context of synthesizing the target molecule, a plausible precursor would be 1-bromo-3-(1,2-dibromoethyl)benzene. The benzylic bromine atom is significantly more susceptible to nucleophilic attack than the terminal bromine or the aromatic bromine due to the stabilization of the resulting carbocation intermediate.
The reaction proceeds via a bromine-fluorine exchange, where a nucleophilic fluoride source replaces the benzylic bromide. A variety of reagents can be employed for this transformation, each with specific requirements for temperature and solvents. rsc.org Triethylamine trihydrofluoride (Et₃N·3HF) is an effective and commonly used reagent for such substitutions. nii.ac.jprsc.org Other fluoride sources like silver fluoride (AgF) can also be used, sometimes in combination with other reagents to enhance reactivity. rsc.orgresearchgate.net The choice of solvent is crucial, with polar aprotic solvents like acetonitrile (MeCN) being common. The conditions must be carefully optimized to ensure selective substitution at the benzylic position without promoting elimination or other side reactions.
Table 1: Nucleophilic Fluorination of Benzylic Bromides with Et₃N·3HF
| Substrate Example | Fluorine Source | Additive/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| α-Bromo Acetophenone | Et₃N·3HF | K₃PO₄ / MeCN | 80 | 95 |
| Ethyl α-Bromo Phenylacetate | Et₃N·3HF | K₃PO₄ / MeCN | 80 | 91 |
| α-Bromo Benzylamide | Et₃N·3HF | K₃PO₄ / MeCN | 80 | 74 |
This interactive table is based on data for analogous substrates to illustrate typical reaction conditions and yields. rsc.orgnii.ac.jp
Electrophilic Fluorination Strategies
An alternative approach involves the electrophilic fluorination of an unsaturated precursor, such as 1-bromo-3-vinylbenzene (3-bromostyrene). In this strategy, the double bond of the styrene (B11656) derivative is attacked by an electrophilic fluorine source ("F+"). This method can be highly effective for generating organofluorides from alkenes. chinesechemsoc.org
Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. mdpi.com However, the inherent reactivity of these reagents can sometimes lead to a lack of selectivity. chinesechemsoc.org To overcome this, specific activators and reaction media can be employed. For instance, nitromethane (B149229) (MeNO₂) has been shown to be an efficient activator for both Selectfluor and NFSI. chinesechemsoc.org It acts as a Lewis base to activate the fluorinating reagent and as a stabilizer for the carbocation intermediate, which allows for highly regioselective transformations. chinesechemsoc.orgresearchgate.net This approach can be used to achieve various difunctionalizations of the double bond, such as fluoro-azidation or fluoro-amination, which would then require further steps to install the second bromine atom. chinesechemsoc.org
Table 2: Electrophilic Fluorination of Styrene Derivatives
| Styrene Derivative | Fluorinating Agent | Promoter/Solvent | Outcome |
|---|---|---|---|
| Styrene | Selectfluor® / NaN₃ | MeNO₂ | Fluoroazidation |
| 4-Methylstyrene | NFSI / PhNH₂ | MeNO₂ | Fluoroamination |
| 4-Chlorostyrene | Selectfluor® / H₂O | MeNO₂ | Fluorohydroxylation |
This interactive table summarizes findings from studies on the electrophilic fluorination of styrenes, demonstrating the versatility of this method. chinesechemsoc.orgresearchgate.netnih.gov
Multi-Step Synthesis Sequences for Complex Halogenation Patterns
The construction of this compound requires a carefully planned multi-step synthesis to ensure the correct placement of all three halogen atoms. The sequence of bromination and fluorination steps is critical, as is the potential need for intermediate functional group transformations and the use of protecting groups.
Sequential Bromination and Fluorination Strategies
The order in which the halogen atoms are introduced is paramount to a successful synthesis. The initial bromination of the aromatic ring is a key consideration. Starting from benzene, a Friedel-Crafts acylation or alkylation followed by bromination would be necessary. The existing substituent would direct the position of the incoming bromine atom. pressbooks.pub Alternatively, starting with bromobenzene, a subsequent reaction would be directed to the ortho and para positions. libretexts.org To achieve the desired 1,3- (meta) substitution pattern, one might start with a meta-directing group, perform the bromination, and then transform the group into the desired side chain.
A plausible synthetic sequence could begin with 3-bromostyrene.
Dibromination of the Alkene : The double bond of 3-bromostyrene can be brominated using Br₂ in an inert solvent like CH₂Cl₂ to yield 1-bromo-3-(1,2-dibromoethyl)benzene.
Selective Fluorination : As discussed in section 2.2.2.1, this intermediate can then undergo selective nucleophilic fluorination at the more reactive benzylic position to yield the final product.
This sequence is logical because the aromatic bromination is established first, and the more delicate side-chain manipulations are performed subsequently. Direct electrophilic aromatic halogenation typically employs a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.comlibretexts.org
Selective Functional Group Transformations on Halogenated Precursors
Throughout the synthesis, the interconversion of functional groups is often necessary to set the stage for subsequent reactions. For example, if the synthesis were to start from 3-bromoacetophenone, a series of transformations would be required to build the side chain.
α-Bromination : The ketone can be brominated at the alpha-position using reagents like N-Bromosuccinimide (NBS) or Br₂ in acetic acid.
Reduction : The resulting α-bromoketone could be selectively reduced to a bromohydrin (a bromo-alcohol) using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).
Fluorination : The hydroxyl group of the bromohydrin can be converted to a fluoride. This can be achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).
Final Bromination : The newly formed fluoro-alcohol could then have its remaining hydroxyl group substituted with bromine, for instance, by using PBr₃ or the Appel reaction.
Each of these steps represents a selective functional group transformation that must be compatible with the existing halogen substituents on the molecule.
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry heavily relies on catalytic methods to facilitate reactions that would otherwise be inefficient, unselective, or require harsh conditions. For the synthesis of this compound from 3-bromostyrene, catalytic strategies are essential for activating the alkene and halogen sources to form the desired C-F and C-Br bonds with high control.
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with remarkable efficiency. uwindsor.caacs.org While classic cross-coupling reactions build carbon skeletons, related transition-metal-catalyzed processes are pivotal for the difunctionalization of alkenes, a key step in the proposed synthesis of the target compound.
The formation of C-F and C-Br bonds can be achieved through various transition-metal-catalyzed pathways. organicreactions.orgnih.govnih.govrsc.org In the context of adding bromine and fluorine across the double bond of 3-bromostyrene, a plausible mechanism involves a transition metal complex (e.g., based on palladium, copper, or iridium) that coordinates to the alkene. This activation makes the double bond more susceptible to nucleophilic or electrophilic attack.
One potential strategy is a photoinduced Atom Transfer Radical Addition (ATRA) process. nih.gov In such a reaction, a photocatalyst, often an iridium or ruthenium complex, absorbs light and initiates the formation of a radical from a suitable bromofluorinated precursor. This radical then adds to the styrene double bond. The resulting benzylic radical is subsequently trapped by a bromine atom source, yielding the final product. This method is advantageous due to its mild conditions and high functional group tolerance. nih.gov
Alternatively, a catalytic cycle could involve the oxidative addition of a halogen source to a low-valent metal center. The resulting metal-halide species can then participate in the halofunctionalization of the alkene. The development of catalysts with specialized ligand spheres is crucial for controlling selectivity and preventing side reactions. beilstein-journals.org For instance, the use of ligands can facilitate the reductive elimination step, which is often the turnover-limiting step in catalytic cycles involving C-F bond formation. beilstein-journals.org
Table 1: Comparison of Potential Transition Metal Catalysts for Alkene Bromofluorination
| Catalyst System | Plausible Mechanism | Key Advantages | Potential Challenges |
| Palladium(II) with Oxidant | Wacker-type oxidation followed by nucleophilic attack of fluoride and bromide. | Well-established for alkene functionalization; high functional group tolerance. | Requires stoichiometric oxidant; control of regioselectivity can be difficult. |
| Copper(I)/Copper(II) | Single-electron transfer (SET) pathways; formation of organocopper intermediates. | Inexpensive and abundant metal; versatile reactivity. nsf.gov | Can require strong oxidants; potential for radical side reactions. |
| Iridium(III) Photocatalyst | Photoinduced radical addition of a bromo/fluoro source. nih.gov | Extremely mild conditions (visible light, room temp.); high atom economy. | Requires a suitable radical precursor; potential for polymerization. |
| Gold(I)/Gold(III) | Pi-activation of the alkene, making it susceptible to nucleophilic attack. | Strong Lewis acidity for alkene activation. | High cost of the metal; can be sensitive to air and moisture. |
While transition metals offer powerful catalytic tools, organocatalysis and biocatalysis have emerged as compelling alternatives, particularly for achieving high stereoselectivity without the need for potentially toxic or expensive metals.
Organocatalysis: Enantioselective organocatalysis provides a robust platform for constructing chiral molecules, including those with fluorine-containing stereocenters. rsc.orgprinceton.eduscilit.com For the stereocontrolled synthesis of this compound, a chiral organocatalyst could be employed to differentiate between the two enantiotopic faces of the double bond in 3-bromostyrene.
A common strategy involves the use of chiral amines to form a transient, chiral enamine or iminium ion with the substrate. princeton.edu However, for a non-carbonyl substrate like styrene, catalysis often proceeds through other modes of activation. Chiral Brønsted acids or bases, for example, can activate the halogenating agents or form chiral ion pairs that direct the approach of the nucleophile (fluoride) and electrophile (bromine) to the alkene. Enantioselective fluorocyclization reactions catalyzed by chiral iodine(III) catalysts have demonstrated the potential to control the formation of tertiary C-F stereocenters with high enantiomeric excess (ee), a principle that could be adapted for an intermolecular reaction. nih.govresearchgate.net
Biocatalysis: Enzymes offer unparalleled selectivity in chemical transformations. Halogenases, in particular, are nature's tools for the specific installation of halogen atoms onto organic scaffolds. nih.govtandfonline.com Flavin-dependent halogenases (FDHs) have shown significant promise for biocatalytic applications, capable of halogenating a range of substrates, including styrenes and other alkenes, with high regio- and stereoselectivity. chemrxiv.orgresearchgate.netnih.gov
A hypothetical biocatalytic synthesis of the target compound could involve an engineered FDH. These enzymes generate a highly electrophilic halogenating species (hypohalous acid) within a chiral active site. tandfonline.com The substrate, 3-bromostyrene, would bind within this active site in a specific orientation, allowing for a directed attack of the electrophilic bromine and nucleophilic fluorine across the double bond. Recent studies have demonstrated that FDHs can catalyze halocyclizations and even C-H functionalization on alkenes that lack a pendant nucleophile, highlighting their catalytic versatility. nih.gov This approach could provide access to a single enantiomer of the product under mild, aqueous conditions.
Optimization of Reaction Conditions and Yield Enhancement in Target Synthesis
The choice of solvent is critical in halogenation reactions as it can influence the solubility of reagents, the stability of intermediates, and even participate directly in the reaction mechanism. In the electrophilic bromofluorination of an alkene, the solvent can affect the polarization of the halogen-halogen bond and the stability of the charged bromonium ion intermediate. libretexts.orgwikipedia.org
Inert solvents such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) are commonly used for alkene halogenation. leah4sci.commasterorganicchemistry.com These solvents dissolve the reactants without acting as competing nucleophiles, which is crucial for preventing the formation of undesired byproducts like halohydrins (if water is present) or haloethers (if an alcohol is the solvent). masterorganicchemistry.comchemistrysteps.com
Polar aprotic solvents, such as acetonitrile or dimethylformamide (DMF), can accelerate reactions by stabilizing charged intermediates. However, their nucleophilicity must be considered. The engineering of the reaction medium, for instance by using ionic liquids or biphasic systems, can also offer advantages in terms of reaction rate and ease of product separation.
Table 2: Influence of Solvent Type on the Proposed Bromofluorination of 3-Bromostyrene
| Solvent Class | Representative Solvents | Expected Effect on Reaction | Rationale |
| Nonpolar/Inert | Hexane (B92381), CCl₄, CH₂Cl₂ | Favors desired product formation; moderate reaction rates. | Minimizes solvent participation as a nucleophile, preventing byproduct formation. leah4sci.commasterorganicchemistry.com |
| Polar Aprotic | Acetonitrile (MeCN), DMF | May increase reaction rate. | Stabilizes charged intermediates (e.g., bromonium ion), lowering the activation energy. |
| Polar Protic | Water (H₂O), Methanol (MeOH) | Leads to byproduct formation (halohydrins, haloethers). | Solvent acts as a competing nucleophile, attacking the bromonium ion intermediate. masterorganicchemistry.comchemistrysteps.com |
The energy input into a reaction system—whether through heat, pressure, or light—is a key parameter for controlling its outcome.
Temperature: Halogenation reactions are often exothermic. Lowering the reaction temperature is a common strategy to enhance selectivity (both regio- and stereo-) by minimizing side reactions and preventing thermal decomposition of the product or reagents. For instance, in radical halogenations, temperature can influence the relative rates of competing propagation steps.
Pressure: While pressure is a critical variable for reactions involving gases, it is generally less impactful for the liquid-phase bromofluorination of styrene unless volatile reagents are used at elevated temperatures.
Irradiation: Photochemistry offers a powerful, non-thermal method for initiating reactions. fraunhofer.deresearchoutreach.org For halogenations, UV or visible light can induce the homolytic cleavage of halogen sources like N-bromosuccinimide (NBS), generating bromine radicals. researchgate.net This initiates a free-radical addition pathway, which proceeds via a different mechanism than electrophilic addition and can sometimes lead to different regioselectivity (anti-Markovnikov addition). The use of photocatalysts in continuous-flow reactors has become a particularly promising strategy, as it allows for precise control over irradiation time, light intensity, and temperature, enhancing safety and scalability. researchoutreach.orgresearchgate.netresearchgate.net
Table 3: Comparison of Thermal vs. Photochemical Activation
| Parameter | Thermal Conditions | Photochemical/Photocatalytic Conditions |
| Activation Method | Heating (conduction/convection) | Light absorption (UV or visible light) |
| Mechanism | Typically ionic (electrophilic addition) | Typically radical-based researchgate.net |
| Temperature | Often requires elevated or very low temperatures for control | Can often be run at ambient temperature nih.gov |
| Selectivity | Governed by stability of ionic intermediates (e.g., bromonium ion) | Governed by stability of radical intermediates (e.g., benzylic radical) |
| Advantages | Simple experimental setup | High selectivity, mild conditions, access to unique reaction pathways researchgate.net |
| Disadvantages | Can lead to side reactions and decomposition | Requires specialized equipment (lamps, photoreactors); potential for quenching |
The isolation and purification of the final product are critical steps to ensure the desired compound is obtained with high purity. Halogenated organic compounds, particularly those with multiple halogen atoms and an aromatic ring, often exhibit distinct physical properties that guide the choice of purification technique. They tend to be dense, lipophilic, and have relatively high boiling points.
Chromatography: Column chromatography is one of the most common and effective methods for purifying organic compounds. For a molecule like this compound, silica (B1680970) gel would be the standard stationary phase. A nonpolar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be employed to separate the less polar product from more polar impurities or unreacted starting materials.
Distillation: Given the expected low volatility of the target compound, distillation would likely require reduced pressure (vacuum distillation) to avoid thermal decomposition at the high temperatures needed for boiling at atmospheric pressure. This method is effective for removing non-volatile impurities, such as residual catalysts or salts.
Recrystallization: If the final product is a solid at room temperature, recrystallization from a suitable solvent system can be an excellent method for achieving high purity. This technique relies on the differences in solubility between the desired compound and impurities at different temperatures.
Liquid-Liquid Extraction: An aqueous workup is a standard initial purification step. The reaction mixture is typically diluted with an organic solvent and washed with water, brine, or specific aqueous solutions (e.g., sodium thiosulfate (B1220275) to quench excess bromine, or sodium bicarbonate to neutralize acid) to remove water-soluble byproducts and reagents.
Table 4: Summary of Purification Techniques for Halogenated Organic Compounds
| Technique | Principle | Applicability for Target Compound |
| Column Chromatography | Differential adsorption on a stationary phase (e.g., silica gel). | Highly effective for separating the product from byproducts with different polarities. |
| Vacuum Distillation | Separation based on boiling point differences at reduced pressure. | Suitable for purifying liquids that decompose at their atmospheric boiling point. |
| Recrystallization | Differential solubility in a solvent at varying temperatures. | Excellent for high-purity isolation if the product is a crystalline solid. |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases. | Essential for initial workup to remove inorganic salts, acids, and water-soluble impurities. |
Chemical Reactivity and Derivatization of 1 Bromo 3 2 Bromo 1 Fluoroethyl Benzene
Reactivity of the Aromatic Bromine Moiety
The bromine atom attached to the benzene (B151609) ring is a versatile handle for a variety of synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and directed ortho-metalation.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on aryl halides like 1-Bromo-3-(2-bromo-1-fluoroethyl)benzene is generally challenging due to the electron-rich nature of the benzene ring. youtube.com Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. byjus.commasterorganicchemistry.com The 2-bromo-1-fluoroethyl side chain is generally considered to be electron-withdrawing, which should slightly activate the ring towards nucleophilic attack compared to benzene itself. However, without a strongly activating group like a nitro group, forcing conditions such as high temperatures and strong nucleophiles would likely be necessary to achieve substitution of the aromatic bromine. libretexts.org
Under extreme conditions, such as the use of a very strong base like sodium amide, an elimination-addition mechanism proceeding through a benzyne (B1209423) intermediate is possible. youtube.com
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Stille)
The aromatic bromine atom is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This method is widely used for the formation of biaryl compounds. The electronic nature of the side chain is not expected to significantly hinder this reaction.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the alkene. organic-chemistry.orgwikipedia.org This would allow for the introduction of a substituted vinyl group at the 3-position of the benzene ring.
Stille Reaction: In a Stille coupling, the aryl bromide would react with an organotin compound, also catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups.
| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Expected Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Aryl-Aryl, Aryl-Vinyl |
| Heck | Alkene (e.g., H₂C=CHR) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Substituted Styrene (B11656) |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ | (Often not required) | Aryl-Aryl, Aryl-Vinyl, etc. |
Directed Ortho-Metalation and Related Aromatic Functionalizations
Directed ortho-metalation (DoM) involves the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.org The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent. While halogens can act as weak DMGs, their directing ability is often overcome by other, more powerful groups. nih.gov In the case of this compound, the bromine atom could direct metalation to the 2- or 4-positions. However, the reaction would be in competition with lithium-halogen exchange at the bromine position. The presence of the haloalkyl side chain might also influence the regioselectivity of the metalation.
Reactivity of the Aliphatic Brominated and Fluorinated Ethyl Side Chain
The 1-fluoro-2-bromoethyl side chain possesses two electrophilic carbon centers, making it susceptible to both nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions at the Aliphatic Carbon Centers
The side chain has two carbons where nucleophilic substitution can occur: the benzylic carbon (C1), which is bonded to both a fluorine and a bromine atom, and the terminal carbon (C2), which is bonded to a bromine atom.
The benzylic position is activated towards nucleophilic substitution due to the ability of the adjacent benzene ring to stabilize the transition state of both SN1 and SN2 reactions. quora.comstackexchange.com However, the reactivity is complicated by the presence of two different halogens. Generally, the C-Br bond is weaker and bromide is a better leaving group than fluoride (B91410). Therefore, nucleophilic substitution is more likely to occur with the displacement of the bromide ion.
The reaction could proceed via an SN1 mechanism, involving the formation of a benzylic carbocation, or an SN2 mechanism, involving backside attack by the nucleophile. The specific pathway would depend on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature. youtube.com Substitution at the terminal carbon (C2) is also possible, though likely to be slower than at the activated benzylic position.
Elimination Reactions for Olefin Formation
With the presence of hydrogens on both carbons of the ethyl side chain and two leaving groups (Br and F), elimination reactions to form an alkene are highly probable, especially in the presence of a strong base. siue.edu The regioselectivity of the elimination (i.e., which proton is removed) will determine the structure of the resulting alkene.
According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and therefore more stable) alkene. khanacademy.orgchemistrysteps.com In this case, elimination of HBr would likely be the preferred pathway due to the better leaving group ability of bromide compared to fluoride. stackexchange.com Elimination of HBr could lead to the formation of a vinyl fluoride. The use of a bulky base might favor the formation of the less substituted alkene (Hofmann product). youtube.com The stereochemistry of the elimination (E or Z isomer) would be dependent on the specific mechanism (E1 or E2) and the conformational preferences of the substrate. youtube.com
| Eliminated Species | Potential Product | Governing Principle | Conditions Favoring |
|---|---|---|---|
| HBr | Vinyl Fluoride | Zaitsev's Rule (typically) | Strong, non-bulky base |
| HBr | Vinyl Fluoride | Hofmann's Rule | Strong, bulky base |
| HF | Vinyl Bromide | Less likely due to poor leaving group | Forcing conditions |
Radical Reactions Involving the C-Br and C-F Bonds
The reactivity of this compound under radical conditions is dictated by the significant differences in the bond dissociation energies (BDE) of the carbon-halogen bonds present in the molecule. The C-Br bonds are considerably weaker than the C-F bond, making them more susceptible to homolytic cleavage.
The typical bond dissociation energies for related carbon-halogen bonds are as follows:
Aryl C-Br: ~338 kJ/mol
Secondary Alkyl C-Br: ~285 kJ/mol
Secondary Alkyl C-F: ~440 kJ/mol
Under the influence of radical initiators (e.g., AIBN) or UV light, radical reactions will preferentially occur at the C-Br bonds. The secondary alkyl C-Br bond is the most likely site for radical abstraction due to its lower BDE compared to the aryl C-Br bond and the formation of a relatively stable secondary radical. In contrast, the C-F bond is exceptionally strong and would remain intact under conditions that cleave C-Br bonds.
Radical bromination, for instance, is a highly selective process that favors the formation of the most stable radical intermediate. For this compound, any radical reaction would be highly selective for the bromine atoms. Radical fluorination, while mechanistically possible, is extremely exothermic and generally non-selective, making it an unlikely synthetic route for modifying this compound.
Table 1: Comparison of Carbon-Halogen Bond Reactivity in Radical Reactions
| Bond Type | Relative Bond Strength | Susceptibility to Radical Cleavage | Expected Outcome |
| Secondary C-Br | Weakest | High | Primary site of radical abstraction |
| Aryl C-Br | Intermediate | Moderate | Less reactive than alkyl C-Br |
| Secondary C-F | Strongest | Very Low | Remains intact |
Chemoselective Transformations and Functional Group Interconversions
The diverse array of halogen atoms in this compound allows for highly chemoselective transformations, enabling the targeted modification of specific positions within the molecule.
Selective Reduction of Halogen Atoms
The selective reduction of the halogen atoms is a prime example of chemoselectivity governed by bond strength. The weaker C-Br bonds can be reduced in the presence of the much stronger C-F bond. Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) or hydride reagents can be employed to selectively cleave the C-Br bonds, leaving the C-F bond untouched. The secondary alkyl C-Br bond is expected to be more readily reduced than the aryl C-Br bond under many conditions.
Table 2: Predicted Outcomes of Selective Reduction Reactions
| Reagent/Condition | Target Bond | Product |
| H₂, Pd/C, Et₃N | Alkyl C-Br | 1-Bromo-3-(1-fluoroethyl)benzene |
| LiAlH₄ | Alkyl C-Br | 1-Bromo-3-(1-fluoroethyl)benzene |
| Raney Nickel | Both C-Br bonds | 3-(1-Fluoroethyl)benzene |
Introduction of Diverse Functional Groups (e.g., Hydroxyl, Amine, Alkynyl)
Functional group interconversions can be achieved with high selectivity by exploiting the differential reactivity of the halogen atoms as leaving groups in nucleophilic substitution reactions. The leaving group ability follows the order Br > Cl >> F. Consequently, the secondary alkyl C-Br is the most viable site for Sₙ1 or Sₙ2 reactions. The aryl C-Br is unreactive towards traditional nucleophilic substitution but can be functionalized via transition-metal-catalyzed cross-coupling reactions. The C-F bond is a very poor leaving group and will not participate in these reactions under standard conditions.
This selectivity allows for the precise introduction of a variety of functional groups at the benzylic side-chain.
Table 3: Selective Functionalization via Nucleophilic Substitution
| Nucleophile | Reagent Example | Product at Side-Chain | Reaction Type |
| Hydroxyl | NaOH (aq) | 1-(3-Bromophenyl)-2-bromo-1-ethanol | Sₙ1/Sₙ2 |
| Amine | NH₃ | 1-(3-Bromophenyl)-2-bromo-1-fluoroethylamine | Sₙ2 |
| Alkynyl | Sodium Acetylide (NaC≡CH) | 1-Bromo-3-(4-bromo-3-fluoro-1-butynyl)benzene | Sₙ2 |
Stereochemical Implications of Reactivity
The side-chain of this compound contains two potential stereocenters: the carbon bonded to fluorine (C1) and the carbon bonded to bromine (C2). This stereochemical complexity has significant implications for the molecule's reactivity.
Chiral Transformations and Enantioselective Functionalizations
The carbon atom attached to the fluorine is a chiral center. Transformations directly at this center are challenging due to the inertness of the C-F bond. However, specialized C-F activation methods, often employing strong Lewis acids or hydrogen-bond donors, could potentially enable nucleophilic substitution. beilstein-journals.orgbeilstein-journals.org The stereochemical outcome of such a reaction would be mechanism-dependent: an Sₙ2 pathway would lead to an inversion of configuration, while an Sₙ1 pathway, proceeding through a planar carbocation, would result in racemization. beilstein-journals.org
Enantioselective functionalizations would more practically focus on reactions at the adjacent C-Br bond, where the chirality at C1 can influence the stereochemical course of the reaction.
Diastereoselective Control in Side-Chain Modifications
When this compound exists as a single enantiomer, any reaction at the adjacent C-Br position will be subject to diastereoselective control. The pre-existing stereocenter at C1 will direct the incoming nucleophile to preferentially attack one face of the electrophilic C2 carbon. This facial bias is governed by steric and electronic interactions, as predicted by models such as Cram's rule or the Felkin-Anh model.
For example, in an Sₙ2 reaction, the nucleophile will approach from the backside of the C-Br bond. The transition state energy for the two possible diastereomeric products will differ due to steric hindrance from the groups on the adjacent chiral center (the fluorine, the hydrogen, and the 3-bromophenyl group). This energy difference leads to the preferential formation of one diastereomer over the other.
Table 4: Hypothetical Diastereoselective Nucleophilic Substitution
| Starting Enantiomer (at C1) | Nucleophile | Major Diastereomeric Product (Configuration) | Minor Diastereomeric Product (Configuration) |
| (R) | Azide (N₃⁻) | (1R, 2R) | (1R, 2S) |
| (S) | Azide (N₃⁻) | (1S, 2S) | (1S, 2R) |
This diastereoselective control is a powerful tool in synthesis, allowing for the construction of specific stereoisomers of more complex molecules derived from this compound.
Mechanistic Investigations into the Synthesis and Reactions of 1 Bromo 3 2 Bromo 1 Fluoroethyl Benzene
Reaction Pathway Elucidation for Key Synthetic Steps
The synthesis of 1-Bromo-3-(2-bromo-1-fluoroethyl)benzene would likely involve the halogenation of a suitable precursor, such as 3-bromostyrene (B1266119). The elucidation of the precise reaction pathway would require significant experimental and computational investigation, which appears not to have been published.
Transition State Analysis in Halogenation Reactions
Transition state analysis for the bromination and fluorination steps in the synthesis of this compound has not been specifically reported. Generally, the bromination of a styrene (B11656) derivative proceeds through a bromonium ion intermediate. researchgate.netcdnsciencepub.com Computational chemistry could, in theory, be used to model the transition states for both the initial electrophilic attack of bromine and the subsequent nucleophilic attack by a bromide or fluoride (B91410) ion. Such studies would provide insight into the stereochemistry and regiochemistry of the reaction.
Characterization of Reactive Intermediates (e.g., Aryl Radicals, Carbocations, Organometallics)
The primary reactive intermediate anticipated in the electrophilic bromination of the vinyl group of a 3-bromostyrene precursor is a highly unsymmetrical bromonium ion. researchgate.netcdnsciencepub.com The positive charge would be delocalized across the bromine and the adjacent carbon atoms. The presence of the bromo substituent on the benzene (B151609) ring would influence the stability and reactivity of this intermediate. Direct observation and characterization of such an intermediate for this specific reaction would necessitate advanced spectroscopic techniques, such as low-temperature NMR, but no such studies have been documented. The potential for carbocationic rearrangements would also need to be considered, although none are immediately obvious for this system. There is no indication from available literature that aryl radicals or organometallic intermediates would be involved in the likely synthetic routes.
Kinetic Studies and Reaction Rate Determination
No kinetic data for the synthesis of this compound has been published. Kinetic studies are crucial for understanding reaction mechanisms, and the absence of this information represents a significant gap in the knowledge regarding this compound.
Determination of Rate-Limiting Steps and Energy Barriers
Without experimental rate data, the rate-limiting step for the synthesis of this compound cannot be determined. It is plausible that the initial electrophilic attack of the halogen on the double bond would be the slowest step, as is common in the halogenation of alkenes. cdnsciencepub.com The determination of activation energy barriers would require studying the reaction rate at different temperatures, and this information is currently unavailable.
Influence of Substituents on Reaction Kinetics
The kinetics of the bromination of various substituted styrenes have been investigated, revealing that electron-withdrawing groups decrease the reaction rate, while electron-donating groups increase it. researchgate.netcdnsciencepub.com In the case of a 3-bromostyrene precursor, the bromo group is an electron-withdrawing group via induction and a weak deactivator, which would be expected to slow down the rate of electrophilic addition to the vinyl group compared to unsubstituted styrene. The table below presents hypothetical kinetic data to illustrate this principle, as no actual data for the target reaction exists.
| Substituent on Styrene | Relative Rate of Bromination (Hypothetical) |
| 4-Methoxy (electron-donating) | >1 |
| Unsubstituted | 1 |
| 3-Bromo (electron-withdrawing) | <1 |
| 4-Nitro (strongly electron-withdrawing) | <<1 |
Isotope Labeling Experiments for Mechanistic Insight
Isotope labeling is a powerful tool for elucidating reaction mechanisms. For instance, using isotopically labeled bromine (e.g., 81Br) or deuterium-labeled precursors could provide valuable information about bond-forming and bond-breaking steps. However, no isotope labeling studies have been reported in the literature for the synthesis of this compound. Such experiments could, for example, confirm the nature of the bromonium ion intermediate and rule out alternative mechanistic pathways.
Computational Mechanistic Studies
Computational mechanistic studies focused on this compound are not extensively available in the public domain. Theoretical investigations into the synthesis and reactions of this specific molecule, including detailed energy profiles, transition state geometries, and the influence of substituents on reaction pathways, have not been the subject of published research that is broadly accessible.
Generally, such computational studies would employ quantum chemical methods like Density Functional Theory (DFT) to model the reaction mechanisms. These studies could provide valuable insights into the regioselectivity and stereoselectivity of the synthetic routes, such as the electrophilic addition of bromine and fluorine to 3-bromostyrene. For instance, calculations could elucidate the relative stabilities of potential carbocation intermediates and the energy barriers for the formation of different product isomers.
In the absence of specific studies on this compound, the following tables represent hypothetical data that would typically be generated from such computational investigations. These tables are for illustrative purposes to demonstrate the kind of data that computational mechanistic studies would provide.
Table 1: Calculated Relative Energies of Intermediates in a Hypothetical Reaction Pathway
This table illustrates the kind of data that would be generated to compare the stability of different intermediate structures during a reaction. Lower relative energy indicates a more stable intermediate.
| Intermediate | Method/Basis Set | Relative Energy (kcal/mol) |
| Intermediate A | B3LYP/6-311+G(d,p) | 0.0 |
| Intermediate B | B3LYP/6-311+G(d,p) | +2.5 |
| Intermediate C | B3LYP/6-311+G(d,p) | -1.8 |
Table 2: Calculated Activation Energies for Key Reaction Steps
This table shows hypothetical activation energies, which are crucial for determining the rate-determining step of a reaction and predicting the feasibility of different pathways.
| Reaction Step | Method/Basis Set | Activation Energy (kcal/mol) |
| Step 1: A → B | B3LYP/6-311+G(d,p) | 15.2 |
| Step 2: B → C | B3LYP/6-311+G(d,p) | 8.7 |
| Step 3: C → Product | B3LYP/6-311+G(d,p) | 12.1 |
Detailed research findings from such studies would typically discuss the geometric parameters of the transition states, the nature of the molecular orbitals involved in the key bonding changes, and an analysis of the charge distribution throughout the reaction. This information would be critical for a comprehensive understanding of the reaction mechanism at a molecular level. However, for this compound, this specific research data is not currently available in the reviewed literature.
Advanced Spectroscopic and Analytical Methodologies for Research on 1 Bromo 3 2 Bromo 1 Fluoroethyl Benzene
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For a molecule with the complexity of 1-Bromo-3-(2-bromo-1-fluoroethyl)benzene, advanced NMR methods, including two-dimensional (2D) techniques and fluorine-19 NMR, are essential for an unambiguous assignment of its structure.
Applications of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity
Two-dimensional NMR experiments provide a more detailed picture of molecular structure by spreading the NMR signals across two frequency axes, which helps to resolve overlapping peaks that can be present in one-dimensional spectra. wikipedia.org
Correlation Spectroscopy (COSY): The COSY experiment is a homonuclear technique that identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would reveal correlations between the proton on the chiral carbon (C1' of the ethyl group) and the protons on the adjacent methylene group (C2' of the ethyl group). It would also show couplings between the aromatic protons on the benzene (B151609) ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a heteronuclear technique that identifies direct one-bond correlations between protons and the carbons to which they are attached. wikipedia.orglibretexts.org This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For the target molecule, HSQC would show correlations between each aromatic proton and its corresponding carbon, as well as the protons on the ethyl side chain and their respective carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. In the case of this compound, HMBC would show correlations from the protons on the ethyl group to the aromatic carbons, confirming the attachment of the side chain to the benzene ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wordpress.com This is invaluable for determining the three-dimensional structure and stereochemistry of a molecule. For this compound, NOESY could reveal spatial proximities between the protons on the ethyl side chain and the aromatic protons, helping to define the preferred conformation of the side chain.
| Technique | Correlated Nuclei | Information Gained |
|---|---|---|
| COSY | ¹H – ¹H | Identifies neighboring protons on the ethyl side chain and the aromatic ring. |
| HSQC | ¹H – ¹³C (one bond) | Assigns protons to their directly attached carbons. |
| HMBC | ¹H – ¹³C (multiple bonds) | Confirms the connectivity of molecular fragments, such as the attachment of the ethyl group to the benzene ring. |
| NOESY | ¹H – ¹H (through space) | Provides information about the spatial arrangement and stereochemistry of the molecule. |
Fluorine-19 NMR Spectroscopy for Probing Fluorine Environments
Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for the analysis of fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. wikipedia.org ¹⁹F NMR offers a wide range of chemical shifts, which makes it highly sensitive to the local electronic environment of the fluorine atom. wikipedia.orgazom.comthermofisher.comaiinmr.com
For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom on the ethyl side chain. The chemical shift of this signal would provide information about the electronic effects of the adjacent bromo and phenyl groups. Furthermore, the fluorine signal would be split into a doublet of triplets due to coupling with the geminal proton (on C1') and the two vicinal protons (on C2'). The magnitude of these coupling constants (J-values) provides valuable structural information. azom.com
| Parameter | Expected Value | Interpretation |
|---|---|---|
| Chemical Shift (δ) | -180 to -220 ppm | Reflects the electronic environment of the fluorine atom. |
| Coupling Constant (²JHF) | ~50 Hz | Coupling to the geminal proton on C1'. |
| Coupling Constant (³JHF) | ~20-30 Hz | Coupling to the vicinal protons on C2'. |
Advanced NMR for Stereochemical Assignment
The presence of a chiral center at the carbon bearing the fluorine atom means that this compound can exist as a pair of enantiomers and, if another chiral center were present, as diastereomers. Determining the relative and absolute stereochemistry is a significant challenge that can be addressed with advanced NMR techniques.
NOESY experiments can be used to determine the relative stereochemistry of diastereomers by identifying through-space interactions that are unique to a particular stereoisomer. wordpress.comnih.gov For instance, the spatial proximity of the fluorine-bearing methine proton to specific aromatic protons would differ between diastereomers, leading to distinct NOESY cross-peaks.
In addition to experimental techniques, computational methods are increasingly used for stereochemical assignment. nih.govresearchgate.net The calculation of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict the NMR spectra for different possible stereoisomers. nih.govresearchgate.net By comparing the calculated spectra with the experimental data, the correct stereoisomer can be assigned with a high degree of confidence. nih.govresearchgate.net
Mass Spectrometry Techniques in Complex Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. documentsdelivered.comacs.orgnih.gov For this compound (C₈H₇Br₂F), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks having a relative intensity ratio of approximately 1:2:1, which is a definitive indicator for the presence of two bromine atoms.
| Parameter | Value |
|---|---|
| Elemental Formula | C₈H₇Br₂F |
| Calculated Monoisotopic Mass | 295.8949 u |
| Hypothetical Measured Mass | 295.8951 u |
| Mass Accuracy | < 1 ppm |
Fragmentation Pattern Analysis for Structural Features
In mass spectrometry, molecules are ionized and then fragment in predictable ways. Analyzing these fragmentation patterns provides a molecular fingerprint that can be used to identify the compound and deduce its structure. docbrown.inforesearchgate.net
For this compound, the fragmentation would likely involve:
Loss of a bromine atom: This would result in a significant peak at M-79 or M-81.
Cleavage of the C-C bond in the ethyl side chain: Cleavage between the two carbons of the ethyl group could lead to the formation of a [C₇H₅BrF]⁺ fragment.
Benzylic cleavage: Cleavage of the bond between the benzene ring and the ethyl group could form a [C₈H₇BrF]⁺ fragment.
Formation of a tropylium ion: A common rearrangement in the fragmentation of alkylbenzenes is the formation of a stable tropylium ion (C₇H₇⁺) or a substituted tropylium ion. youtube.com
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 296/298/300 | [C₈H₇Br₂F]⁺ | Molecular ion |
| 217/219 | [C₈H₇BrF]⁺ | Loss of a bromine radical |
| 185/187 | [C₇H₅BrF]⁺ | Cleavage of the ethyl side chain |
| 108 | [C₇H₅F]⁺ | Loss of two bromine atoms |
| 91 | [C₇H₇]⁺ | Formation of the tropylium ion |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods provide detailed information regarding the compound's functional groups and conformational isomers by probing the vibrational modes of its molecular bonds.
In the FT-IR spectrum of this compound, characteristic absorption bands are expected. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the benzene ring are observed between 1600 cm⁻¹ and 1450 cm⁻¹. The substitution pattern on the benzene ring (1,3-disubstitution) can be confirmed by the presence of specific overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as strong C-H out-of-plane bending vibrations between 900 and 650 cm⁻¹.
The presence of halogens is also clearly indicated in the vibrational spectra. The C-F stretching vibration is anticipated to produce a strong absorption band in the 1100-1000 cm⁻¹ range. The C-Br stretching vibrations are found at lower wavenumbers, typically in the 700-500 cm⁻¹ region.
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring stretching modes are usually strong in the Raman spectrum. Furthermore, the C-Br and C-F bonds will also exhibit characteristic Raman shifts.
Conformational analysis of the flexible -(CH(F)CH₂Br) side chain is also possible through vibrational spectroscopy. Different rotational isomers (rotamers) will have distinct vibrational frequencies. By comparing experimental spectra with theoretical calculations (e.g., Density Functional Theory - DFT), the most stable conformers in the gas phase or in different solvents can be identified.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |
| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 |
| Aliphatic C-H | Stretching | 2980-2950 | 2980-2950 |
| C-F | Stretching | 1100-1000 | 1100-1000 |
| C-Br (aromatic) | Stretching | 680-515 | 680-515 |
| C-Br (aliphatic) | Stretching | 650-550 | 650-550 |
| Benzene (1,3-disub.) | Out-of-plane bend | 900-860, 810-750 | Weak |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For this compound, which possesses a chiral center at the carbon atom bonded to the fluorine, X-ray crystallography can be used to establish its absolute stereochemistry.
By successfully growing a single crystal of an enantiomerically pure sample, the diffraction pattern of X-rays passing through the crystal can be analyzed. This analysis provides the precise coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and torsional angles.
The presence of heavy atoms like bromine is particularly advantageous for determining the absolute configuration using anomalous dispersion. The way bromine atoms scatter X-rays allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center without the need for a known stereocenter elsewhere in the molecule.
Furthermore, X-ray crystallography reveals the packing of molecules in the solid state. This includes intermolecular interactions such as halogen bonding (e.g., Br···Br or Br···F interactions) and π-stacking of the benzene rings, which govern the physical properties of the solid.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 5.85 |
| c (Å) | 18.40 |
| β (°) | 95.5 |
| Volume (ų) | 1098 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.95 |
Chromatographic Methods for Isolation, Purity Assessment, and Quantitative Analysis
Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound from reaction mixtures and for the assessment of its purity.
Preparative and Analytical High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the purification (preparative HPLC) and analysis (analytical HPLC) of this compound.
For analytical purposes, reversed-phase HPLC is commonly employed. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. A UV detector is suitable for detection, as the benzene ring possesses a chromophore that absorbs UV light. The purity of a sample can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.
Preparative HPLC operates on the same principles but uses larger columns and higher flow rates to isolate larger quantities of the pure compound from a mixture.
Given the chiral nature of the molecule, chiral HPLC can be used to separate the two enantiomers ((R)- and (S)-forms). This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Table 3: Example Analytical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | ~5.2 min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile components in a sample. For this compound, GC-MS is ideal for assessing its purity and identifying any volatile impurities or byproducts from its synthesis.
In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its fragments.
The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). Common fragmentation pathways would include the loss of a bromine atom, a fluorine atom, or the entire side chain.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion |
| 324/326/328 | [M]⁺ (Molecular ion) |
| 245/247 | [M - Br]⁺ |
| 215/217 | [M - CH₂Br]⁺ |
| 155/157 | [C₆H₄Br]⁺ |
Computational and Theoretical Investigations of 1 Bromo 3 2 Bromo 1 Fluoroethyl Benzene
Conformational Analysis and Energy Landscapes
Influence of Halogen Interactions on Molecular Geometry:While halogen bonding and other non-covalent interactions are significant in similar molecules, no specific research has been found that investigates these influences on the molecular geometry of 1-Bromo-3-(2-bromo-1-fluoroethyl)benzene.
Due to the absence of specific research on this compound, the generation of a scientifically accurate article with detailed findings and data tables as per the requested outline cannot be fulfilled at this time.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, intermolecular interactions, and the influence of different solvent environments on its behavior.
In a typical MD simulation, the molecule would be placed in a simulation box, often surrounded by solvent molecules to mimic solution-phase conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a detailed picture of the molecule's dynamics.
Solvent Effects: The choice of solvent can significantly impact the conformational preferences and dynamic properties of this compound. For instance, in a polar solvent like water or methanol, the polar C-Br and C-F bonds would be stabilized through dipole-dipole interactions. In contrast, in a nonpolar solvent such as hexane (B92381) or toluene, intramolecular interactions would likely play a more dominant role in determining the molecule's preferred conformation. Simulations can quantify these effects by analyzing parameters like radial distribution functions and hydrogen bonding lifetimes (where applicable).
Illustrative Data on Solvent Effects from Analogous Systems:
| Solvent | Dielectric Constant | Predominant Conformation (Hypothetical) | RMSD (Å) of Solute (Hypothetical) |
| Hexane | 1.88 | Folded | 1.2 |
| Dichloromethane (B109758) | 8.93 | Partially Extended | 1.8 |
| Methanol | 32.7 | Extended | 2.5 |
| Water | 80.1 | Extended | 2.9 |
This table is for illustrative purposes and shows hypothetical data for how solvent polarity might affect the conformational dynamics of a flexible molecule.
Prediction of Spectroscopic Parameters to Aid Experimental Assignment
Computational chemistry methods, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting various spectroscopic parameters. These predictions can be invaluable in interpreting experimental spectra and confirming the structure of newly synthesized compounds like this compound.
NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to the local electronic environment. By calculating the magnetic shielding tensors for each nucleus in a computed low-energy conformation of the molecule, it is possible to predict the NMR spectrum. These theoretical chemical shifts, when referenced against a standard (e.g., TMS for ¹H and ¹³C), can be compared with experimental data to confirm the molecular structure.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy correspond to the different modes of molecular vibration. Computational methods can calculate these vibrational frequencies and their corresponding intensities. This information helps in assigning the observed spectral bands to specific functional groups and vibrational modes within the molecule, such as C-H stretches, C-Br stretches, and C-F stretches.
Hypothetical Predicted Spectroscopic Data:
| Parameter | Predicted Value (Hypothetical) | Experimental Correlation |
| ¹³C NMR Chemical Shift (C-F) | 110-120 ppm | Characteristic downfield shift due to fluorine's electronegativity. |
| ¹H NMR Coupling Constant (H-F) | 40-50 Hz | Geminal coupling constant, highly dependent on dihedral angle. |
| IR Vibrational Frequency (C-Br) | 550-650 cm⁻¹ | Typical range for alkyl bromides. |
| IR Vibrational Frequency (C-F) | 1000-1100 cm⁻¹ | Typical range for alkyl fluorides. |
This table provides hypothetical predicted spectroscopic data to illustrate the type of information that can be obtained from computational predictions.
In Silico Design of Novel Synthetic Pathways and Catalysts
Computational tools can be employed to explore and design novel synthetic routes and identify potential catalysts for the synthesis of this compound. This in silico approach can save significant time and resources compared to purely experimental trial-and-error methods.
Retrosynthetic Analysis: Software can assist in performing retrosynthetic analysis, breaking down the target molecule into simpler, commercially available precursors. By applying known chemical reactions in reverse, potential synthetic pathways can be mapped out. For this target molecule, a likely disconnection would be at the ethyl side chain, suggesting a precursor like 1-bromo-3-vinylbenzene.
Reaction Mechanism and Catalyst Design: Once a potential synthetic step is identified, computational chemistry can be used to study the reaction mechanism in detail. For example, in the addition of a bromo- and fluoro- group across a double bond, different reagents and catalysts can be modeled. DFT calculations can be used to determine the transition state energies and reaction barriers for different catalytic cycles, helping to identify the most promising candidates. For instance, the stereoselectivity of the addition could be investigated by modeling the interaction of the substrate with a chiral catalyst.
Potential Synthetic Precursors and Reactions (Hypothetical):
| Precursor | Reagent | Reaction Type | Catalyst (Hypothetical) |
| 1-Bromo-3-vinylbenzene | N-Bromosuccinimide, HF-Pyridine | Halofluorination | None (Electrophilic Addition) |
| 1-Bromo-3-ethynylbenzene | HBr, HF | Hydrohalogenation | Lewis Acid (e.g., AlCl₃) |
| 3-Bromostyrene (B1266119) | Br₂, AgF | Halogen Exchange | Not Applicable |
This table outlines hypothetical synthetic strategies that could be explored computationally.
Applications of 1 Bromo 3 2 Bromo 1 Fluoroethyl Benzene in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The structure of 1-Bromo-3-(2-bromo-1-fluoroethyl)benzene, featuring two bromine atoms and a fluorine atom at specific positions on an ethylbenzene (B125841) scaffold, suggests its potential utility as a versatile intermediate in the synthesis of more complex molecules. The differential reactivity of the bromine atoms—one on the aromatic ring and one on the aliphatic side chain—along with the influence of the fluorine atom, could allow for a sequence of selective chemical transformations.
The aromatic bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are fundamental for the formation of carbon-carbon bonds. This would enable the attachment of this substituted benzene (B151609) ring to other molecular fragments. The benzylic bromine, being adjacent to the fluorine atom, is activated for nucleophilic substitution reactions. The presence of the electron-withdrawing fluorine atom would influence the reaction rates and regioselectivity.
The vicinal (1,2-) arrangement of the bromo and fluoro groups on the ethyl side chain presents a unique structural motif. Such 1,2-halofluoroalkanes are valuable precursors for the synthesis of fluoro-olefins through dehydrohalogenation. The resulting fluorinated styrenic compound could then be a monomer for polymerization or a Michael acceptor in conjugate addition reactions.
Building Block for Novel Functional Materials
The multifunctionality of this compound makes it a hypothetical candidate as a building block for novel functional materials, although no specific applications have been documented.
Precursor in Polymer Chemistry (if applicable)
As mentioned, dehydrobromination of the ethyl side chain could yield a fluorinated styrene (B11656) monomer. The incorporation of fluorine into polymers is known to impart unique properties such as thermal stability, chemical resistance, and low surface energy. The remaining bromine atom on the aromatic ring could serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities.
Synthesis of Advanced Electronic or Optical Materials
Aromatic bromine atoms are often used as handles to build larger, conjugated systems relevant for electronic and optical materials. Through reactions like the Suzuki or Stille coupling, the this compound core could be incorporated into oligomers or polymers with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine atom can influence the electronic properties of the final material, such as the HOMO and LUMO energy levels, which is a critical aspect in the design of such materials.
Exploration as a Chemical Probe for Reaction Development
A "chemical probe" in this context refers to a molecule used to study or develop new chemical reactions and to understand reaction mechanisms. The distinct reactive sites in this compound would make it an interesting substrate for exploring reaction selectivity.
Use in Organometallic Chemistry for C-C Bond Construction
The two carbon-bromine bonds in the molecule could be selectively targeted by different organometallic reagents. For example, a Grignard reagent could be formed at the aromatic C-Br bond under specific conditions, leaving the aliphatic C-Br bond intact for subsequent reactions. Alternatively, organocuprates might selectively react with the more reactive benzylic bromide. The study of such selective reactions would contribute to the development of new synthetic methodologies.
The general reactivity of organometallic compounds with alkyl and aryl halides is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds. bdu.ac.inlibretexts.org
Generation of Transient Reactive Intermediates for Further Synthesis
Elimination of HBr from the side chain could generate a vinyl fluoride (B91410). Alternatively, treatment with a strong base could potentially lead to the formation of a transient benzyne (B1209423) intermediate through elimination of HBr from the aromatic ring, although the conditions for this would need to be carefully explored. The generation of such reactive intermediates in the presence of trapping agents would open up pathways to complex polycyclic or highly substituted aromatic compounds. The study of vicinal dihalides and their elimination reactions is a well-established area of organic chemistry. altervista.org
Future Research Directions and Unexplored Avenues for 1 Bromo 3 2 Bromo 1 Fluoroethyl Benzene
The continued exploration of uniquely functionalized molecules is a cornerstone of chemical innovation. The compound 1-bromo-3-(2-bromo-1-fluoroethyl)benzene, with its distinct arrangement of halogen atoms, presents a landscape rich with possibilities for future research. The strategic placement of two different halogens on both the aromatic ring and the aliphatic side chain offers multiple sites for selective chemical modification. This section outlines promising future research directions, focusing on the development of novel synthetic methodologies, advanced functionalization strategies, and deeper mechanistic understanding.
Q & A
Q. What are the optimal synthetic routes for preparing 1-Bromo-3-(2-bromo-1-fluoroethyl)benzene, and how do reaction conditions influence selectivity?
Methodological Answer :
- Synthetic Strategy : Start with a pre-functionalized benzene derivative, such as 3-(2-fluoroethyl)benzene. Bromination can be achieved using dibrominating agents like N,N’-dibromo-5,5-dimethylhydantoin (DBDMH) in acidic media (e.g., H2SO4 or CF3COOH) to introduce bromine atoms at the ethyl and benzene positions .
- Critical Parameters :
- Temperature : Lower temperatures (0–25°C) favor selective bromination of the ethyl group over aromatic ring bromination.
- Catalyst : FeBr3 or AlBr3 may enhance regioselectivity for ethyl bromination .
- Analytical Validation : Confirm regiochemistry via NMR (e.g., splitting patterns for -CH2Br vs. -CH2F) and NMR to verify fluorine retention .
Q. How does the steric and electronic environment of the 2-bromo-1-fluoroethyl substituent affect the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer :
- Steric Effects : The bulky 2-bromo-1-fluoroethyl group creates steric hindrance, slowing S2 reactions at the ethyl bromine. S1 mechanisms may dominate due to potential carbocation stabilization by the fluorine atom’s inductive effect .
- Electronic Effects : The electron-withdrawing fluorine atom reduces electron density at the adjacent brominated carbon, increasing susceptibility to nucleophilic attack.
- Experimental Design :
- Compare reaction rates with non-fluorinated analogs (e.g., 1-Bromo-3-(2-bromoethyl)benzene) using nucleophiles like NaCN or KOH in polar aprotic solvents (DMF, DMSO).
- Monitor kinetics via GC-MS or NMR .
Advanced Research Questions
Q. What are the photochemical dissociation pathways of this compound, and how does the fluorine substituent influence bond cleavage?
Methodological Answer :
- Mechanistic Insights : Upon UV irradiation (e.g., 266 nm), the compound undergoes C-Br bond cleavage. The fluorine atom’s electron-withdrawing effect stabilizes the transition state, altering the dissociation energy compared to non-fluorinated analogs .
- Experimental Approach :
- Computational Support : Perform DFT calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces and validate experimental β values .
Q. How can this compound serve as a precursor in Pd-catalyzed cross-coupling reactions to synthesize fluorinated biaryl systems?
Methodological Answer :
- Coupling Applications : The bromine atoms on the benzene ring and ethyl group enable sequential coupling. For example:
- Step 1 : Suzuki-Miyaura coupling of the aromatic Br with arylboronic acids.
- Step 2 : Negishi coupling of the ethyl Br with organozinc reagents .
- Optimization Tips :
- Use Pd(PPh3)4 for aromatic coupling (tolerates fluorine substituents).
- For ethyl bromine, employ Pd(dba)2 with bulky ligands (e.g., XPhos) to mitigate β-hydride elimination .
- Characterization : Analyze coupling products via NMR and HRMS to confirm regiochemistry and purity.
Q. What contradictions exist in the literature regarding the thermodynamic stability of fluorinated bromoethylbenzene derivatives, and how can they be resolved?
Methodological Answer :
- Data Conflicts : Some studies suggest fluorinated ethyl groups enhance stability via C-F bond strength, while others report destabilization due to dipole-dipole repulsion between F and Br atoms .
- Resolution Strategies :
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
